N'-(5,5-DIMETHYL-3-OXOCYCLOHEX-1-EN-1-YL)-3-NITROBENZOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide is a chemical compound with a complex structure that includes a cyclohexenone ring, a nitrobenzene moiety, and a hydrazide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide typically involves the reaction of 5,5-dimethyl-3-oxo-1-cyclohexen-1-yl with 3-nitrobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may involve additional steps such as purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-dimethyl-3-oxo-1-cyclohexen-1-yl acetate: A similar compound with an acetate group instead of a nitrobenzohydrazide moiety.
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-4-methylbenzenesulfonohydrazide: Another related compound with a sulfonohydrazide group.
Uniqueness
N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-nitrobenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its nitrobenzene moiety, in particular, contributes to its reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H17N3O4 |
---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
N//'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-nitrobenzohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-15(2)8-11(7-13(19)9-15)16-17-14(20)10-4-3-5-12(6-10)18(21)22/h3-7,16H,8-9H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
ZPLVHMCLVKWNIV-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.